molecular formula C6H2ClF4NO B13147048 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine

Cat. No.: B13147048
M. Wt: 215.53 g/mol
InChI Key: YIVASZJDFUWMGH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is treated with fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as vapor-phase reactions and catalytic processes to ensure high yield and purity. The use of specialized equipment and stringent reaction conditions is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include fluoride ions and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is unique due to the combination of its chloro, fluoro, and trifluoromethoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications. The presence of multiple fluorine atoms enhances its stability and reactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H2ClF4NO

Molecular Weight

215.53 g/mol

IUPAC Name

2-chloro-5-fluoro-4-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2ClF4NO/c7-5-1-4(3(8)2-12-5)13-6(9,10)11/h1-2H

InChI Key

YIVASZJDFUWMGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)F)OC(F)(F)F

Origin of Product

United States

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